molecular formula C17H16N2O3S2 B2599575 Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 1321836-15-0

Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2599575
CAS No.: 1321836-15-0
M. Wt: 360.45
InChI Key: PLROMPGLDVIHOY-ZCXUNETKSA-N
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Description

Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a thiophene-2-carbonylimino substituent at position 2 and a methyl acetate group at position 2. The thiophene moiety introduces π-conjugation and sulfur-based electronic effects, which may influence reactivity and intermolecular interactions. While direct spectral or synthetic data for this compound are absent in the provided evidence, structural analogs and related heterocycles offer insights into its properties and applications.

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-10-7-11(2)15-12(8-10)19(9-14(20)22-3)17(24-15)18-16(21)13-5-4-6-23-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLROMPGLDVIHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure combining a benzothiazole ring with thiophene and an imine functional group. This unique configuration may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against lung cancer cell lines (HCC827 and NCI-H358) .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHCC8276.26
Compound BNCI-H3586.48
Compound CA5499.48

Antimicrobial Activity

The compound's thiazole and thiophene components suggest potential antimicrobial activity. Similar thiazole derivatives have been reported to exhibit antibacterial effects against various pathogens. For example, one study highlighted the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration in the context of this compound .

Tyrosinase Inhibition

Tyrosinase inhibition is another area where this compound may show promise. Analogous compounds have been studied for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. In vitro studies have shown that certain benzothiazole derivatives can act as potent inhibitors, suggesting that this compound could be effective in reducing hyperpigmentation .

Table 2: Tyrosinase Inhibition Potency

Compound NameIC50 (µM)Reference
Kojic Acid24.09
Analog D1.12
Analog E13.75

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and melanin synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : The presence of thiophene and thiazole rings may confer antioxidant properties that protect cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related benzothiazole compound on lung cancer cell lines. The results demonstrated significant cytotoxicity at concentrations below 10 µM, highlighting the potential for developing targeted therapies based on this scaffold .

Case Study 2: Tyrosinase Inhibition in Melanoma Cells

In another investigation involving B16F10 melanoma cells, several analogs showed substantial inhibition of cellular tyrosinase activity without cytotoxic effects at concentrations up to 20 µM. This suggests that this compound could be further explored for cosmetic applications targeting skin pigmentation disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthesis, and functional attributes.

Core Heterocycle and Substituent Effects

A. Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate ()

  • Structural differences: Replaces the thiophene-2-carbonylimino group with a 3-nitrobenzoyl substituent.
  • This may alter reactivity in nucleophilic substitutions or redox reactions. The ethyl ester group increases hydrophobicity relative to the methyl ester in the target compound .

B. 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ()

  • Structural differences : Features a fused benzimidazotriazole core instead of benzothiazole, with a bromophenyl group.
  • Implications : The triazole-imidazole fusion increases ring rigidity and nitrogen content, which could enhance binding to metal ions or biological targets. The bromine atom may facilitate halogen bonding in crystallographic packing .
Functional Group Variations

A. (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11a, )

  • Structural differences: Substitutes benzothiazole with a thiazolo-pyrimidine core and includes a cyano group.
  • The trimethylbenzylidene group increases steric bulk, which may reduce solubility compared to the target compound .

B. Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()

  • Structural differences : Contains a triazole-thiadiazole system and a sodium acetate group.
  • Implications : The sodium carboxylate improves aqueous solubility, contrasting with the methyl ester in the target compound. The thiadiazole-triazole framework may exhibit stronger hydrogen-bonding capacity due to multiple nitrogen and sulfur atoms .

Key Research Findings and Implications

Biological Relevance : The sodium acetate derivative () demonstrates high intermolecular interaction energy, suggesting that the target compound’s ester group could be modified to a carboxylate for enhanced bioactivity .

Crystallography : Software like SHELX and ORTEP () would be critical for resolving the target compound’s structure, particularly to analyze hydrogen-bonding patterns influenced by the thiophene and dimethyl groups .

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